5-Azidouridine-5'-triphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGSULTDVJPTN-UNGCPHIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147167 | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105518-68-1 | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of 5 Azidouridine 5 Triphosphate
Chemical Synthesis Approaches for 5-Azidouridine-5'-triphosphate and its Derivatives
The chemical synthesis of this compound (5-N₃UTP) and its derivatives is a multi-step process that involves the strategic introduction of the azido (B1232118) group onto the uridine (B1682114) base, followed by the construction of the triphosphate chain. These modified nucleotides are valuable tools in molecular biology for applications such as RNA labeling and the study of biomolecular interactions.
Strategies for Introducing the Azido Functionality at the C5 Position of Uridine
Several methods have been developed to introduce the azide (B81097) group at the C5 position of uridine. One common approach involves the conversion of a 5-amino-substituted uridine derivative. For instance, 5-aminouridine (B3421405) can be diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt intermediate, which is then displaced by sodium azide to yield 5-azidouridine. mostwiedzy.pl Another strategy starts with 5-bromouridine, which can undergo nucleophilic substitution with sodium azide, although this method can be less efficient.
A more contemporary and efficient method involves a diazo transfer reaction onto a 5-amino nucleoside. chemrxiv.org This approach often provides higher yields and is compatible with various protecting group strategies necessary for subsequent chemical transformations. For example, the synthesis of 5-azido-2'-deoxyuridine has been achieved by reacting a 5'-deoxyuridine (B26244) compound with nitrosonium tetrafluoroborate (B81430) to produce a 5-nitro-deoxyuridine compound. This is then reduced to a 5-amino-deoxyuridine compound using metallic zinc. The 5-amino derivative is subsequently acidified and reacted with sodium nitrite to form a 5-diazo-deoxyuridine compound, which is finally reacted with sodium azide to produce the 5-azido-deoxyuridine. prepchem.com
Halogenation of the uridine base followed by substitution with azide is another viable route. For example, treatment of acetylated or non-acetylated uridines with N-chlorosuccinimide (NCS) and sodium azide can generate a 5-chloro-6-azido-5,6-dihydro-intermediate, which upon mild heating, yields the 5-chlorouridine. mostwiedzy.pl This can then be converted to the 5-azido derivative.
A one-pot synthesis for 5'-azidoribonucleosides, including uridine, has also been reported. mdpi.com This method involves heating a protected nucleoside with triphenylphosphine, carbon tetrabromide, and an excess of sodium azide in anhydrous dimethylformamide (DMF). mdpi.com This approach offers a tractable alternative to more complex methods like the Mitsunobu reaction. mdpi.com
Synthesis of the Triphosphate Moiety
Once the 5-azidouridine nucleoside is obtained, the next critical step is the phosphorylation at the 5'-hydroxyl group to form the triphosphate. Several established methods are employed for this transformation.
The Ludwig-Eckstein method is a widely used and versatile approach for the synthesis of nucleoside 5'-triphosphates. mdpi.comnih.gov This one-pot procedure involves the reaction of the nucleoside with phosphorus oxychloride (POCl₃) in a trimethyl phosphate (B84403) solvent, followed by the addition of pyrophosphate. fiu.edu A variation of this method utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a phosphitylating agent, which reacts with the 5'-hydroxyl group of the nucleoside. Subsequent reaction with pyrophosphate and oxidation leads to the formation of the 5'-triphosphate. nih.govfiu.edu
Another common method is the Yoshikawa procedure, which involves the direct phosphorylation of an unprotected nucleoside with phosphoryl chloride in a trialkylphosphate solvent. fiu.edu This method is advantageous as it often does not require protection of other hydroxyl groups on the sugar moiety.
The Poulter method provides a strategy for synthesizing nucleoside 5'-diphosphates and triphosphates through the nucleophilic displacement of a 5'-O-tosyl nucleoside with pyrophosphate or triphosphate salts, respectively. fiu.eduumich.edu For the synthesis of triphosphates, tetrakis(tetra-n-butylammonium) triphosphate can be used to displace the tosylate group. umich.edu
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), can also be used to couple a nucleoside 5'-monophosphate with pyrophosphate to form the triphosphate, although yields can be modest. mdpi.com
A more recent approach involves the use of cycloSal-nucleotides, which are cyclic phosphate triesters. These can react with pyrophosphate salts to yield the corresponding nucleoside triphosphates in good yields. mdpi.com
Design and Synthesis of Linker-Modified Azidouridine Triphosphates (e.g., 5-Azido-C3-UTP, 5-Azido-PEG4-UTP)
To enhance the utility of 5-azidouridine triphosphate in applications like click chemistry, linker-modified analogs have been developed. These linkers, such as a three-carbon (C3) chain or a polyethylene (B3416737) glycol (PEG) spacer, are introduced at the C5 position of the uracil (B121893) ring, providing a flexible arm for the attachment of reporter molecules.
The synthesis of 5-Azido-C3-UTP begins with the modification of uridine at the C5 position. A common starting material is 5-iodouridine (B31010), which can be coupled with propargyl alcohol using a palladium catalyst. The resulting 5-(3-hydroxyprop-1-ynyl)-uridine is then catalytically hydrogenated to give the 5-(3-hydroxypropyl)-uridine. The hydroxyl group is subsequently activated, for example with mesyl chloride, and then displaced with sodium azide to introduce the azido functionality. Finally, the triphosphate moiety is installed on the 5'-hydroxyl of the modified nucleoside using methods like the Ludwig-Eckstein synthesis.
For the synthesis of 5-Azido-PEG4-UTP , a similar strategy is employed, but a PEGylated linker is introduced. americanchemicalsuppliers.comjenabioscience.comjenabioscience.com This typically involves the coupling of 5-iodouridine with a PEG-containing alkyne, followed by reduction and azidation of the terminal group. The triphosphate is then added to the 5' position. These linker-modified azidouridine triphosphates are valuable reagents for the enzymatic incorporation of an azide group into RNA, which can then be used for downstream applications via click chemistry. americanchemicalsuppliers.compubcompare.aijenabioscience.com
Enzymatic Synthesis Considerations for this compound Analogs
While chemical synthesis is the primary route for producing this compound and its analogs, enzymatic methods offer an alternative and often more stereospecific approach for the synthesis of various nucleoside triphosphates. mdpi.com However, the enzymatic synthesis of base-modified analogs like 5-azido-UTP presents specific challenges.
The enzymatic synthesis of a nucleoside triphosphate typically involves a series of phosphorylation steps, starting from the nucleoside or nucleobase. mdpi.com For instance, a nucleoside kinase (NK) can phosphorylate the nucleoside to the monophosphate (NMP), which is then sequentially phosphorylated to the diphosphate (B83284) (NDP) and triphosphate (NTP) by NMP kinases and nucleoside diphosphate kinases (NDPKs), respectively. mdpi.com
The key consideration for the enzymatic synthesis of 5-azido-UTP analogs is the substrate specificity of the enzymes involved. The presence of the bulky and electron-withdrawing azido group at the C5 position of the uracil ring can significantly affect the ability of kinases to recognize and phosphorylate the modified nucleoside.
Research has shown that some polymerases, such as T7 RNA polymerase and E. coli DNA polymerase I, can tolerate and incorporate 5-azido-modified uridine triphosphates into nucleic acid strands. jenabioscience.comnih.gov This suggests that the active sites of these enzymes can accommodate the modified base. However, the efficiency of incorporation may be lower compared to the natural UTP.
For the synthesis of the triphosphate itself, the substrate promiscuity of certain kinases could be exploited. For example, some nucleoside kinases have been shown to accept a range of modified nucleosides. mdpi.com If a suitable kinase can phosphorylate 5-azidouridine to its monophosphate, subsequent phosphorylation to the triphosphate could potentially be achieved using broad-specificity NMP and NDP kinases.
It is important to note that while enzymatic synthesis offers advantages in terms of stereoselectivity and milder reaction conditions, the development of an efficient enzymatic route for 5-azido-UTP would require screening and possibly engineering of enzymes to accept the modified substrate. mdpi.com Currently, chemical synthesis remains the more established and versatile method for producing these analogs.
Enzymatic Incorporation of 5 Azidouridine 5 Triphosphate into Nucleic Acids
Substrate Specificity of RNA Polymerases for 5-Azidouridine-5'-triphosphate
The ability of RNA polymerases to accept and incorporate modified nucleotides like 5-N3UTP is critical for its use in biological research. The substrate specificity of several key RNA polymerases for this analog has been investigated, revealing a general tolerance for the modification at the 5-position of the uracil (B121893) base. rsc.org
Utilization by DNA-Dependent RNA Polymerases (e.g., T7, T3, SP6, Escherichia coli RNA Polymerase)
Bacteriophage RNA polymerases, such as T7, T3, and SP6, are widely used for in vitro transcription due to their high processivity and promoter specificity. trilinkbiotech.com Research has shown that T7 RNA polymerase can efficiently incorporate 5-N3UTP into RNA transcripts. jenabioscience.comjenabioscience.com This polymerase exhibits a surprising tolerance for a variety of modifications at the 5-position of UTP, including hydrophobic groups, with kinetic parameters often similar to those for the natural UTP. nih.gov Studies have demonstrated the successful synthesis of RNA transcripts up to 1400 base pairs in length using 5-N3UTP with T7 RNA polymerase. jenabioscience.comjenabioscience.com
Escherichia coli RNA polymerase has also been shown to utilize 5-N3UTP. In studies aimed at probing ribosome structure, 5-N3UTP was randomly incorporated into mRNA transcripts using T7 RNA polymerase, and these modified transcripts were subsequently used in translation initiation complexes with E. coli ribosomes. nih.gov While direct kinetic studies on E. coli RNA polymerase and 5-N3UTP are less common in the provided literature, the successful use of 5-N3UTP-modified RNA in E. coli-based systems implies its acceptance by the cellular machinery. Furthermore, studies on the related analog, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), have shown it to be a substrate for E. coli DNA polymerase I, suggesting a general tolerance of bacterial polymerases for the 5-azido modification. pnas.org
Recognition and Incorporation by Viral RNA Polymerases (e.g., Vesicular Stomatitis Virus L Protein)
Viral RNA-dependent RNA polymerases (RdRps) are another class of enzymes that have been studied for their ability to incorporate nucleotide analogs. The L protein of Vesicular Stomatitis Virus (VSV), a multifunctional enzyme responsible for viral RNA synthesis, has been shown to recognize and incorporate 5-N3UTP. microbiologyresearch.orguniprot.org Kinetic studies revealed that 5-N3UTP acts as an efficient substitute for UTP in in vitro transcription assays with VSV transcription complexes. microbiologyresearch.org The large (L) protein of VSV, which contains the RdRp activity, is essential for both transcription and replication of the viral genome. nih.govembopress.org The ability of the VSV L protein to incorporate 5-N3UTP has been exploited in photoaffinity labeling studies to identify the nucleotide-binding domain within this large protein. microbiologyresearch.org
Acceptance by Poly(A) Polymerases
Poly(A) polymerases are enzymes that catalyze the template-independent addition of adenosine (B11128) monophosphate residues to the 3' end of pre-mRNAs. Interestingly, some studies have shown that azide-modified nucleotides, which are structurally similar to 5-N3UTP, are well-accepted substrates for poly(A) polymerase. baseclick.eubaseclick.eu This allows for the specific labeling of the 3'-end of RNA molecules, providing a powerful tool for studying mRNA polyadenylation and turnover.
Kinetic Parameters Governing this compound Incorporation
The efficiency of enzymatic incorporation of a nucleotide analog is quantitatively described by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
For the Vesicular Stomatitis Virus (VSV) L protein, kinetic analysis of 5-N3UTP incorporation has been performed. The K_m for 5-N3UTP was determined to be 27 µM, which is comparable to the K_m for the natural substrate UTP (7 µM). microbiologyresearch.org This indicates that the VSV RNA polymerase has a high affinity for 5-N3UTP, making it an effective competitive substrate. The photolabeling of the L protein with a radiolabeled version of 5-N3UTP was saturable, with an apparent dissociation constant (K_d) of 28 µM, further supporting the specific binding of the analog to the enzyme's active site. microbiologyresearch.org
In the case of T7 RNA polymerase, while specific K_m and V_max values for 5-N3UTP were not detailed in the provided search results, studies with other 5-position modified UTP derivatives offer valuable insights. For several hydrophobic modifications at the 5-position, the K_m and V_max values were surprisingly similar to those of unmodified UTP. nih.gov This suggests that the insertion of these modified bases does not significantly impede the elongation of the transcript. nih.gov
Table 1: Kinetic Parameters for 5-N3UTP Incorporation by VSV L Protein
| Substrate | Enzyme | K_m (µM) | Apparent K_d (µM) |
|---|---|---|---|
| 5-N3UTP | Vesicular Stomatitis Virus L Protein | 27 microbiologyresearch.org | 28 microbiologyresearch.org |
Comparative Analysis with Other Uridine (B1682114) Analogs (e.g., 5-Aminoallyl-UTP, 5-Ethynyluridine)
Several other uridine analogs with modifications at the 5-position are commonly used for labeling and modifying RNA. A comparative analysis helps to understand the relative advantages and disadvantages of 5-N3UTP.
5-Aminoallyl-UTP (AA-UTP) is a widely used analog for post-transcriptional labeling of RNA. trilinkbiotech.combiotium.com Like 5-N3UTP, it is a good substrate for T7, T3, and SP6 RNA polymerases. trilinkbiotech.com The primary amine group on the aminoallyl linker allows for easy coupling with a variety of amine-reactive molecules, such as fluorescent dyes and biotin (B1667282). trilinkbiotech.combiotium.com AA-UTP is known to maintain strict Watson-Crick base pairing, making it suitable for applications like SELEX. trilinkbiotech.com
5-Ethynyluridine (B57126) (5-EU) is another "clickable" uridine analog that is readily incorporated into cellular transcripts. acs.org It is often used in combination with other analogs in pulse-chase experiments to study RNA synthesis and turnover with high temporal resolution. acs.org
In general, modifications at the C5-position of pyrimidines are well-tolerated by many polymerases. rsc.org The choice between 5-N3UTP, AA-UTP, and 5-EU often depends on the specific downstream application. The azide (B81097) group of 5-N3UTP is particularly useful for copper-catalyzed or copper-free click chemistry reactions, offering a bioorthogonal method for labeling RNA. acs.org
Table 2: Comparison of 5-Position Modified Uridine Analogs
| Analog | Functional Group | Key Features | Common Applications |
|---|---|---|---|
| This compound (5-N3UTP) | Azide (-N3) | Photoactive, compatible with click chemistry. microbiologyresearch.orgacs.org | Photoaffinity labeling, RNA labeling via click chemistry. jenabioscience.commicrobiologyresearch.org |
| 5-Aminoallyl-UTP (AA-UTP) | Primary Amine (-NH2) | Allows for post-transcriptional labeling with amine-reactive probes. trilinkbiotech.com | Microarray analysis, RNA localization, SELEX. trilinkbiotech.com |
Impact on RNA Synthesis Efficiency and Transcript Elongation
The substitution of natural nucleoside triphosphates (NTPs) with modified analogs like this compound (5-azido-UTP) is a cornerstone of various biochemical and molecular biology applications. However, the efficiency with which these analogs are incorporated by RNA polymerases and their subsequent effect on the dynamics of transcript elongation are critical parameters that determine their utility. Research has shown that while 5-azido-UTP is generally well-tolerated by several viral and bacteriophage RNA polymerases, its presence can influence both the yield of RNA synthesis and the behavior of the polymerase during the elongation phase.
RNA Synthesis Efficiency
The efficiency of 5-azido-UTP incorporation varies depending on the specific RNA polymerase used. It is readily incorporated into RNA transcripts by enzymes such as T7 RNA polymerase, SP6 RNA polymerase, T3 RNA polymerase, and the vesicular stomatitis virus (VSV) RNA polymerase. americanchemicalsuppliers.commicrobiologyresearch.org This modification at the 5-position of the uracil ring does not obstruct the nucleotide's base-pairing ability, allowing for its use in transcription.
Kinetic studies with the RNA polymerase from vesicular stomatitis virus have demonstrated that this compound is an efficient, albeit slightly less preferred, substrate compared to the natural uridine-5'-triphosphate (UTP). microbiologyresearch.org The Michaelis constant (Kₘ), which represents the substrate concentration at which the enzyme reaction rate is at half-maximum, provides a measure of the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. For the VSV RNA polymerase, the Kₘ for 5-azido-UTP was found to be approximately four times higher than that for UTP, indicating a moderately lower affinity for the modified nucleotide. microbiologyresearch.org Despite this, it is considered an effective replacement for UTP in in vitro polymerase reactions. microbiologyresearch.org
| Substrate | Michaelis Constant (Kₘ) | Source |
|---|---|---|
| Uridine-5'-triphosphate (UTP) | 7 µM | microbiologyresearch.org |
| This compound (5-N₃UTP) | 27 µM | microbiologyresearch.org |
| % Substitution of UTP with 5-Azido-UTP | Observed RNA Yield | Source |
|---|---|---|
| ≤ 50% | Acceptable for labeling reactions | interchim.fr |
| > 50% | Poor | interchim.fr |
Transcript Elongation
The incorporation of modified nucleotides can also affect the process of transcript elongation, which includes the rate of nucleotide addition and the frequency of transcriptional pausing. Transcriptional pausing occurs when an RNA polymerase temporarily halts its forward movement along the DNA template. This phenomenon can be influenced by the nascent RNA sequence, secondary structures in the RNA, and the binding of regulatory factors.
Studies using a related analog, 5-[4-azidophenacyl)thio)uridine-5'-triphosphate (5-APAS-UTP), with Escherichia coli RNA polymerase have provided insights into how such modifications can impact elongation. The complete replacement of UTP with 5-APAS-UTP was found to enhance normal transcriptional pausing events downstream from the promoter. nih.gov This suggests that the presence of the modified base in the nascent RNA chain can affect the conformation or interactions within the elongation complex, leading to more frequent or prolonged pauses. nih.gov While this effect was observed even with natural UTP when transcription was artificially stalled early, it was greatly enhanced by the UTP analog. nih.gov The ability of such analogs to amplify pausing events makes them useful probes for studying the conformational changes that may occur in paused transcription complexes. nih.gov
While direct, detailed studies on the elongation effects of 5-azido-UTP itself are less common, the principle that UTP analogs can alter elongation dynamics is well-supported. For example, studies with other UTP analogs like pseudouridimycin (B610317) show that they can induce slowly elongating polymerase states. biorxiv.org Therefore, it is plausible that the incorporation of 5-azido-UTP could similarly alter the rate and pausing dynamics of transcript elongation, a factor that would be dependent on the specific polymerase and the sequence context of the DNA template.
Bioorthogonal Chemical Ligation Strategies with 5 Azidouridine 5 Triphosphate Labeled Nucleic Acids
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in RNA Functionalization
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. nih.gov It is a variant of the Huisgen 1,3-dipolar cycloaddition that proceeds under mild, aqueous conditions to regioselectively form a stable 1,4-disubstituted triazole linkage between an azide (B81097) and a terminal alkyne. mdpi.comacs.org This reaction's modularity and reliability have made it a favored method for functionalizing nucleic acids labeled with 5-azidouridine. acs.org
The successful functionalization of RNA using CuAAC hinges on the careful optimization of reaction conditions to maximize yield and specificity while preserving the integrity of the RNA molecule. mdpi.com Key parameters for optimization include the copper source, a reducing agent, and accelerating ligands.
Copper(I) Source and Reducing Agent : The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation, the reaction is typically run using a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270), which generates the active Cu(I) species in situ. mdpi.com Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly. mdpi.com
Ligands and Solvents : Ligands are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction rate. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand for this purpose. The choice of solvent is also critical; reactions are often performed in aqueous buffers, sometimes with co-solvents like tert-butanol (B103910) (t-BuOH) or acetonitrile (B52724) to improve the solubility of reactants and stabilize the catalytic complex. mdpi.comacs.org For example, an optimized protocol for conjugating an azido (B1232118) nucleoside involved using CuI with N,N-Diisopropylethylamine (DIPEA) and sodium ascorbate in a mixture of t-BuOH and water. mdpi.com The use of such optimized conditions allows the reaction to proceed rapidly and efficiently at room temperature. mdpi.com
A significant challenge in applying CuAAC to nucleic acids is the potential for degradation. Copper ions are known to mediate the cleavage of the phosphodiester backbone in both DNA and RNA. nih.govnih.govresearchgate.net The uncatalyzed Huisgen cycloaddition requires high temperatures that can also lead to RNA degradation. acs.org Therefore, a primary consideration during CuAAC is to employ conditions that are mild enough to preserve the RNA's structural integrity. The catalytic nature of CuAAC allows the reaction to proceed at or near physiological pH and temperature, minimizing heat-induced damage. acs.org However, the risk of copper-induced strand scission remains. Minimizing the concentration of the copper catalyst and the reaction time, along with the use of stabilizing ligands, are crucial steps to mitigate this side reaction and ensure that the RNA remains intact throughout the labeling process. nih.gov
Optimization of Reaction Conditions for CuAAC with 5-Azidouridine-5'-triphosphate-Modified RNA
Alternative Bioorthogonal Reactions Applied to Azide-Modified Nucleotides
While CuAAC and SPAAC are the most common methods for labeling azide-modified nucleic acids, other bioorthogonal reactions have also been developed and applied.
Staudinger Ligation : One of the pioneering bioorthogonal reactions, the Staudinger ligation, involves the reaction of an azide with a specifically engineered triarylphosphine. wikipedia.orgnih.gov This reaction proceeds through an aza-ylide intermediate that rearranges to form a stable amide bond, releasing nitrogen gas. The Staudinger ligation is highly selective and occurs under physiological conditions, but its reaction kinetics are generally slower than those of modern click reactions. nih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : As an alternative to copper catalysis, ruthenium-based catalysts can also mediate the cycloaddition of azides and alkynes. mdpi.comacs.org A key distinction of RuAAC is its regioselectivity, which is complementary to CuAAC. While CuAAC exclusively produces the 1,4-disubstituted triazole, RuAAC yields the 1,5-disubstituted regioisomer. mdpi.comacs.org This alternative regiochemistry can be advantageous for specific structural applications. However, a limitation of RuAAC is that it typically requires homogeneous, aprotic solvents, which can restrict its application with biological macromolecules that require aqueous environments. acs.org
Applications of 5 Azidouridine 5 Triphosphate in Molecular Biology Research
RNA Labeling and Advanced Imaging Techniques
The primary application of 5-Azido-UTP revolves around its ability to be incorporated into RNA molecules, thereby introducing a "handle" for subsequent modifications. This has paved the way for advanced imaging and analysis of RNA within cells and in vitro systems.
Metabolic Labeling of Nascent RNA Transcripts in Cellular Systems
One of the most significant uses of 5-Azido-UTP is in the metabolic labeling of newly synthesized RNA, or nascent transcripts, within living cells. nih.govescholarship.org When introduced to cells, 5-Azido-UTP can be utilized by the cell's own machinery, specifically RNA polymerases, as a substitute for the natural UTP during the process of transcription. nih.govrsc.org This results in the incorporation of the azide-modified uridine (B1682114) into the growing RNA chains.
This process, known as metabolic labeling, effectively tags all newly made RNA with azide (B81097) groups. escholarship.orgnih.gov These azide-labeled transcripts can then be detected through a "click" reaction with a fluorescent probe that has a complementary reactive group, an alkyne. This reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable covalent bond between the RNA and the fluorescent dye. nih.govacs.org This allows for the visualization of nascent RNA, providing insights into the spatial and temporal dynamics of gene expression. thermofisher.com
Key Features of Metabolic Labeling with 5-Azido-UTP:
| Feature | Description |
| Mechanism | Cellular RNA polymerases incorporate 5-Azido-UTP into newly synthesized RNA. nih.gov |
| Detection | Azide-labeled RNA is visualized by "clicking" it to a fluorescent alkyne probe. nih.gov |
| Application | Enables the study of global RNA synthesis and localization in cells. thermofisher.combiorxiv.org |
| Advantage | Provides a snapshot of transcriptional activity at a specific time point. nih.gov |
In Vitro Transcription for the Generation of RNA Probes
Beyond cellular systems, 5-Azido-UTP is extensively used to generate labeled RNA probes in a controlled laboratory setting through a process called in vitro transcription. jenabioscience.cominterchim.fr In this technique, a specific DNA template containing the sequence of interest is used along with an RNA polymerase (commonly T7, T3, or SP6 polymerase), and a mixture of the four standard ribonucleotides (ATP, GTP, CTP, and UTP), with a portion of the UTP being replaced by 5-Azido-UTP. interchim.frjenabioscience.com
The polymerase then synthesizes RNA transcripts that are randomly modified with azide groups. The degree of labeling can be controlled by adjusting the ratio of 5-Azido-UTP to UTP in the reaction mixture. interchim.frjenabioscience.com These azide-modified RNA probes can then be "clicked" to various functional molecules, including:
Fluorophores: For use in fluorescence in situ hybridization (FISH) to visualize the location of specific RNA sequences within cells or tissues. jenabioscience.com
Biotin (B1667282): For the purification and isolation of specific RNA-binding proteins or for detection in non-radioactive Northern blotting. jenabioscience.com
This method provides a versatile platform for creating customized RNA probes for a wide range of molecular biology applications. jenabioscience.combiogen.cz
Fluorescent Imaging of RNA in Fixed Biological Samples
A major application of RNA labeling with 5-Azido-UTP is the fluorescent imaging of RNA in fixed cells and tissues. nih.gov After metabolic labeling of RNA with 5-Azido-UTP in living cells, the cells are fixed to preserve their structure. The azide-modified RNA is then visualized by performing a click reaction with a fluorescent alkyne dye. jenabioscience.comrsc.org
Live-Cell Imaging Approaches for RNA Dynamics
While imaging in fixed cells provides a static snapshot, the ultimate goal for many researchers is to visualize RNA dynamics in real-time within living cells. biorxiv.org While direct live-cell imaging using 5-Azido-UTP and click chemistry faces challenges due to the potential toxicity of the copper catalyst used in the standard click reaction and the difficulty of washing out excess fluorescent dyes, alternative strategies are being developed. biorxiv.org
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell applications. biorxiv.org In this approach, a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used, which reacts spontaneously with the azide-modified RNA. pnas.org This has enabled the real-time tracking of RNA synthesis and transport. Furthermore, researchers are exploring the use of fluorescent nucleoside analogs that can be directly incorporated into RNA and imaged without the need for a subsequent labeling step. biorxiv.org These advancements are paving the way for a more dynamic understanding of RNA biology in its native cellular environment. researchgate.netfrontiersin.org
Development of Dual-Labeling Strategies for Multiplexed RNA Analysis
The versatility of click chemistry allows for the development of sophisticated dual-labeling strategies to simultaneously track different RNA populations or different aspects of a single RNA molecule. researchgate.net By using a combination of azide- and alkyne-modified nucleotides, researchers can introduce two distinct chemical handles into RNA. rsc.org
For example, one could use 5-Azido-UTP to label the body of an mRNA transcript during in vitro transcription and an alkyne-modified ATP analog to label the poly(A) tail. researchgate.net These two orthogonal handles can then be "clicked" with two different colored fluorescent dyes, allowing for the simultaneous visualization of the mRNA body and its tail. researchgate.net This type of multiplexed analysis can provide valuable information about RNA processing, localization, and degradation. rsc.org
Transcriptional Profiling and RNA Turnover Dynamics
Beyond imaging, 5-Azido-UTP has become an invaluable tool for studying the transcriptome on a global scale, providing insights into the rates of RNA synthesis and degradation.
Metabolic labeling with 5-azidouridine, which is converted to 5-Azido-UTP in the cell, allows for the specific capture of newly transcribed RNA. nih.gov Following a "pulse" of labeling, the azide-modified RNA can be biotinylated via a click reaction. This biotin tag allows for the selective enrichment of the nascent RNA population using streptavidin-based affinity purification. nih.gov
The isolated nascent RNA can then be analyzed by high-throughput sequencing (RNA-Seq) to generate a "transcriptional profile" of the genes that were active during the labeling period. nih.govplos.orgfrontiersin.org This approach, often referred to as nascent RNA-seq, provides a more accurate representation of transcriptional output than traditional RNA-seq, which measures the steady-state levels of RNA. mdpi.com
Furthermore, by performing pulse-chase experiments, researchers can measure RNA turnover rates. In this experimental design, cells are first pulsed with 5-azidouridine to label the existing RNA pool. Then, the labeled nucleoside is "chased" with an excess of unlabeled uridine, and the decay of the labeled RNA population is monitored over time. escholarship.org This allows for the calculation of the half-life of individual transcripts on a genome-wide scale, providing crucial information about the regulation of RNA stability. nih.gov
Applications in Transcriptional and RNA Turnover Analysis:
| Application | Description |
| Nascent RNA-Seq | Provides a snapshot of the actively transcribed genes in a cell population. nih.govplos.orgfrontiersin.org |
| Pulse-Chase Analysis | Enables the measurement of RNA degradation rates for individual transcripts. escholarship.org |
| Transcriptional Dynamics | Allows for the study of how transcription and RNA turnover change in response to various stimuli or developmental cues. researchgate.net |
Quantitative Measurement of RNA Synthesis Rates through Pulse-Chase Experiments
Metabolic labeling with nucleotide analogs is a powerful strategy for measuring the dynamics of RNA synthesis. Pulse-chase experiments, in particular, allow for the quantification of RNA synthesis rates by introducing a labeled precursor for a defined period (the "pulse") and then replacing it with an unlabeled precursor (the "chase"). The rate of disappearance of the labeled molecule from the RNA pool provides a measure of its turnover, which is intrinsically linked to its synthesis rate.
Modified uridine analogs, such as 5-ethynyluridine (B57126) (EU), are incorporated into newly transcribed RNA during the pulse phase. harvard.edubiorxiv.org The alkyne group on these molecules allows for their detection via a copper(I)-catalyzed cycloaddition reaction with a fluorescently-labeled azide, a process known as "click chemistry". harvard.edu By collecting samples at various time points during the chase and quantifying the amount of labeled RNA, researchers can determine the rate at which newly synthesized transcripts are processed and degraded. For example, studies in cultured cells have shown that transcripts labeled during a 3-hour EU pulse are turned over rapidly, with a significant drop in the nuclear signal observed after just one hour of chase. harvard.edu
This method provides a temporal dimension to transcriptome analysis, enabling the direct measurement of the production rate of various RNA species without relying on transcription inhibitors, which can have confounding cellular effects. biorxiv.org
Global Analysis of RNA Turnover and Degradation
The stability of RNA molecules is a critical determinant of gene expression levels. Global analysis of RNA turnover provides insights into the post-transcriptional regulatory networks that govern cellular function. Methodologies using azide- or alkyne-modified nucleosides, such as 2'-azidoguanosine (AzG) or 5-ethynyluridine (EU), enable the study of RNA degradation on a transcriptome-wide scale. biorxiv.orgnih.gov
In a typical pulse-chase experiment designed for global turnover analysis, cells or organisms are first incubated with the modified nucleoside to label newly synthesized RNA. nih.gov Subsequently, the chase is initiated by providing an excess of the corresponding natural nucleoside. The labeled RNA population is then isolated at different time points and analyzed, often through high-throughput sequencing. This approach, sometimes referred to as azidonucleoside-incorporated RNA sequencing (AIR-seq) when using azide analogs, allows for the calculation of the half-life for thousands of transcripts simultaneously. nih.govoup.com
Research in E. coli using an AzG pulse-chase followed by sequencing revealed distinct decay rates for different classes of transcripts. nih.gov For instance, transcripts involved in ATP biosynthesis were found to be highly stable, whereas others degraded more rapidly. nih.gov Similarly, studies in Arabidopsis thaliana using 5-EU pulse-chase experiments determined that the half-lives of many plant RNAs are much shorter than previously estimated using methods that rely on transcription inhibitors. biorxiv.org These findings highlight the ability of metabolic labeling to uncover the true dynamics of RNA degradation across the entire transcriptome.
| Transcript Category | Observed Stability (Example Finding) | Method | Reference |
| E. coli ATP Biosynthesis Genes | High stability (~90% remaining after 5 min chase) | AzG Pulse-Chase with AIR-seq | nih.gov |
| E. coli Peptidoglycan Biosynthesis Genes | Moderate stability (~50% remaining after 5 min chase) | AzG Pulse-Chase with AIR-seq | nih.gov |
| Arabidopsis thaliana Transcripts | Generally shorter half-lives than previously reported | 5-EU Pulse-Chase Sequencing | biorxiv.org |
| Cultured Human Cell Transcripts | Rapid turnover of nuclear RNA (significant drop in 1-3 hours) | 5-EU Pulse-Chase Microscopy | harvard.edu |
Cell-Specific RNA Metabolic Labeling in Complex Biological Systems and Animal Models
Understanding gene expression in the context of a whole organism requires differentiating the transcriptomes of individual cell types within complex tissues. Cell-specific RNA metabolic labeling addresses this challenge by restricting the incorporation of bioorthogonal nucleosides to genetically defined cell populations. nih.govescholarship.org This is often achieved by expressing an exogenous enzyme in the target cells that can uniquely metabolize a modified nucleoside analog that is otherwise not processed by endogenous host enzymes. nih.govacs.org
One successful strategy involves the use of uridine-cytidine kinase 2 (UCK2) paired with 2'-azidouridine (2'AzUd). nih.govescholarship.org In this system, cells are genetically engineered to express UCK2. When the organism is exposed to 2'AzUd, only the UCK2-expressing cells can phosphorylate it and incorporate it into their RNA. nih.gov This approach has demonstrated high stringency, with labeled RNA being detected exclusively in the target cells. nih.govrsc.org
Another approach utilizes an engineered uracil (B121893) phosphoribosyltransferase (UPRT) from Toxoplasma gondii paired with modified uracil analogs like 5-vinyluracil. acs.orgatwoodlab.com This system has been successfully applied in mouse models to profile nascent RNA specifically in metastatic human breast cancer cells, demonstrating its utility for in vivo research. atwoodlab.com These chemical-genetic methods allow for the purification and analysis of RNA from specific cells within a heterogeneous environment, providing a powerful tool for studying cell-type-specific gene expression dynamics in animal models. nih.govatwoodlab.com
Investigation of RNA-Protein Interactions and Crosslinking Methodologies
Photoaffinity Labeling with 5-Azidouridine-5'-triphosphate Analogs for Protein-Nucleic Acid Crosslinking
Photoaffinity labeling is a powerful technique to identify and characterize direct interactions between proteins and nucleic acids. springernature.combiologiachile.cl This method utilizes photoreactive nucleotide analogs that can be incorporated into RNA and then, upon activation with UV light, form a covalent bond with nearby interacting proteins. pnas.org this compound (5-N₃UTP) and its analogs, such as 5-azido-2'-deoxyuridine 5'-triphosphate (5-N₃dUTP), are particularly effective for this purpose. nih.govnih.govmicrobiologyresearch.org
The azido (B1232118) group (–N₃) on the uracil base is chemically inert in the dark, allowing it to be enzymatically incorporated into nascent RNA transcripts by RNA polymerases in place of the natural UTP. pnas.orgmicrobiologyresearch.org Upon exposure to UV light (typically >300 nm), the aryl azide is converted into a highly reactive nitrene intermediate, which can rapidly and non-selectively insert into adjacent C-H, N-H, or O-H bonds of amino acid side chains at the binding interface. biologiachile.clpnas.org This "zero-distance" crosslinking provides high-resolution evidence of a direct interaction. pnas.org
A key advantage is that the crosslinking is triggered by light, offering precise temporal control over the reaction. biologiachile.cl Studies have successfully used 5-N₃UTP to photolabel the L protein of the vesicular stomatitis virus (VSV) RNA polymerase, demonstrating a direct interaction within the transcription complex. microbiologyresearch.org Similarly, the deoxy analog 5-N₃dUTP has been used to synthesize photoactive DNA to crosslink the lac repressor protein, validating the utility of 5-azidouracil-containing nucleic acids as probes for protein-nucleic acid interactions. nih.govnih.gov
Identification and Characterization of RNA-Binding Proteins
The identification of proteins that bind to specific RNA molecules is crucial for understanding post-transcriptional gene regulation. Photoaffinity labeling with analogs like 5-N₃UTP provides a robust method for capturing these transient and often low-affinity interactions. pnas.orgmicrobiologyresearch.org The general workflow involves synthesizing a photoactive RNA probe by incorporating the azido-nucleotide, incubating it with a cell lysate or purified protein mixture, exposing the mixture to UV light to induce crosslinking, and then identifying the covalently attached proteins. springernature.com
In one study, 5-N₃UTP was shown to be an efficient substrate for the VSV RNA polymerase, with a Michaelis constant (Kₘ) of 27 µM, comparable to the 7 µM for natural UTP. microbiologyresearch.org Upon photolysis, [γ-³²P]5-N₃UTP selectively radiolabeled the viral L protein, confirming it as the nucleotide-binding component of the polymerase. microbiologyresearch.org The labeling was specific, as it could be prevented by competition with natural nucleotides. microbiologyresearch.org
This methodology can be expanded to a proteome-wide scale. After crosslinking, the RNA-protein complexes can be purified, and the identity of the crosslinked proteins can be determined with high sensitivity using mass spectrometry. This allows for the discovery of novel RNA-binding proteins (RBPs) and the characterization of the components of ribonucleoprotein (RNP) complexes. rsc.org
| Photoreactive Analog | Target System | Key Finding | Reference |
| This compound (5-N₃UTP) | Vesicular Stomatitis Virus (VSV) | Specifically photolabeled the L protein, identifying it as the nucleotide-binding subunit of the RNA polymerase. | microbiologyresearch.org |
| 5-Azido-2'-deoxyuridine 5'-triphosphate (5-N₃dUTP) | E. coli lac repressor / lac operator | Achieved UV-dependent crosslinking of the lac repressor to photoactive lac operator DNA. | pnas.orgnih.govnih.gov |
| P³-(4-azidoanilido)uridine 5'-triphosphate (AAUTP) | Rat Liver ER Vesicles | Labeled a discrete subset of UDP-sugar-binding proteins, acting as a membrane topological probe. | nih.gov |
Mapping Specific Protein-Nucleic Acid Interaction Sites
Beyond identifying which proteins bind to RNA, photoaffinity crosslinking with 5-azidouridine-containing probes can be used to map the specific sites of interaction on both the protein and the nucleic acid. pnas.org Because the reactive nitrene generated from the azido group has a very short lifetime and reacts indiscriminately with nearby chemical bonds, the covalent crosslink is formed in immediate proximity to the nucleotide's position within the binding pocket. biologiachile.clnih.gov
To map the interaction site on the protein, the crosslinked RNA-protein complex is isolated and subjected to extensive proteolytic digestion. The resulting peptides are then analyzed by mass spectrometry. The covalently attached RNA fragment or the remnant of the nucleotide analog adds a specific mass to the peptide it is bound to. Identifying this mass-shifted peptide reveals the precise sequence of amino acids that constitutes the binding site. pnas.org
This high-resolution mapping is critical for understanding the structural basis of protein-RNA recognition. nih.gov It allows researchers to pinpoint the key amino acid residues involved in the interaction, providing valuable data for structural modeling, functional studies involving site-directed mutagenesis, and the rational design of molecules that could modulate these interactions. nih.govmdpi.com The ability to generate a photoactive nucleic acid by enzymatic incorporation of an analog like 5-N₃dUTP and then crosslink it to a target protein under specific conditions (e.g., dependent on an inducer molecule) confirms that the interaction being mapped is functionally relevant. pnas.orgnih.gov
High-Throughput Sequencing Applications in Transcriptomics
High-throughput sequencing (HTS) has revolutionized the study of transcriptomes, providing a comprehensive view of gene expression and regulation. The integration of this compound into HTS workflows has further enhanced these capabilities, allowing for the selective analysis of newly synthesized or modified RNA.
Affinity Enrichment of Labeled RNA for RNA Sequencing (e.g., AIR-seq)
A significant application of 5-N₃UTP is in the metabolic labeling of nascent RNA for subsequent enrichment and sequencing. nih.gov This approach, often termed Azidonucleoside-Incorporated RNA Sequencing (AIR-seq), involves introducing 5-azido-modified nucleosides, such as 2'-azidoguanosine (AzG) or 2'-azidouridine (2'AzUd), to cells or organisms. nih.govoup.comnih.gov These analogs are incorporated into newly transcribed RNA by cellular polymerases. nih.gov The azide group on the incorporated nucleoside then serves as a chemical handle for bioorthogonal click chemistry reactions. rsc.org
Specifically, the azide-labeled RNA can be selectively conjugated to a molecule containing a terminal alkyne, such as biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. rsc.orgacs.org The biotinylated RNA can then be efficiently captured and enriched using streptavidin-coated beads, separating it from the pre-existing, unlabeled RNA population. nih.gov This enrichment step is crucial for focusing the sequencing efforts on the RNA of interest, such as newly synthesized transcripts.
The enriched, labeled RNA is then subjected to standard RNA sequencing library preparation and next-generation sequencing (NGS). rsc.org This methodology provides a powerful tool for studying RNA dynamics, including transcription rates and RNA turnover, on a transcriptome-wide scale. nih.govresearchgate.net For instance, pulse-chase experiments using azido-nucleosides allow for the global analysis of RNA degradation by tracking the decay of the labeled RNA population over time. researchgate.net
A notable example is the use of 2'-azidoguanosine (AzG) in bacteria to develop AIR-seq, which has been successfully applied to analyze transcription during heat stress in Escherichia coli and to label the RNA of mouse gut microbiotas. nih.govoup.com This demonstrates the versatility of azido-nucleoside labeling across different biological systems.
Analysis of Transcriptome-Wide RNA Modifications
Beyond tracking nascent RNA, 5-azido-modified nucleosides can be used to investigate the landscape of RNA modifications across the transcriptome. While not a direct application of 5-N₃UTP itself, related azido-containing compounds like 5-azacytidine (B1684299) are used to profile RNA modifications. rsc.org For example, 5-azacytidine has been employed in a technique called "Aza-IP" to profile the substrates of RNA 5-methylcytidine (B43896) (m5C) methyltransferases. rsc.org This method relies on the mechanism-based trapping of the enzyme on the RNA containing the modified nucleoside, allowing for the immunoprecipitation and subsequent identification of the modified RNA transcripts. rsc.org
The ability to introduce an azide group into RNA provides a versatile platform for detecting and mapping various RNA modifications. Once incorporated, the azide can be clicked to reporter molecules, facilitating the enrichment and identification of modified RNA species through sequencing. This approach complements other methods for mapping RNA modifications, such as those based on bisulfite sequencing for m5C detection, and offers a means to explore the epitranscriptome with high resolution. nih.gov
Integration with Next-Generation Sequencing Workflows for Enhanced Transcriptome Analysis
The use of 5-azido-modified nucleosides seamlessly integrates with existing next-generation sequencing (NGS) workflows, enhancing the depth and specificity of transcriptome analysis. rsc.orgnanoporetech.com The core principle involves the metabolic labeling of RNA with an azido-nucleoside, followed by the specific chemical tagging of this labeled RNA for subsequent analysis. rsc.org
This integration offers several advantages. The selective enrichment of labeled RNA, as described in the AIR-seq method, significantly reduces the complexity of the RNA sample, allowing for deeper sequencing of the transcripts of interest. nih.gov This is particularly beneficial for studying dynamic processes like transcription and RNA decay, where the newly synthesized RNA constitutes a small fraction of the total RNA pool. nih.govresearchgate.net
Furthermore, the bioorthogonal nature of the azide-alkyne click chemistry ensures that the labeling is highly specific and does not interfere with the downstream enzymatic steps of the NGS library preparation, such as reverse transcription and PCR amplification. acs.org This compatibility ensures the generation of high-quality sequencing libraries that accurately represent the labeled RNA population.
The versatility of this approach allows for its application in various transcriptomic studies, including the analysis of gene expression dynamics, RNA processing, and the identification of cell-specific transcriptomes when combined with cell-specific expression of the necessary enzymes for nucleoside analog incorporation. rsc.org The ability to multiplex samples using barcoding further increases the throughput and cost-effectiveness of these experiments. nanoporetech.com
Table 1: Overview of High-Throughput Sequencing Applications of Azido-Modified Nucleosides
| Application | Technique Example | Key Principle | Outcome |
| Affinity Enrichment of Labeled RNA | AIR-seq nih.govoup.com | Metabolic labeling with an azido-nucleoside followed by biotinylation via click chemistry and streptavidin-based enrichment. | Selective sequencing of newly transcribed RNA to study transcription and RNA degradation dynamics. |
| Analysis of RNA Modifications | Aza-IP rsc.org | Metabolic labeling with 5-azacytidine to trap RNA methyltransferases, followed by immunoprecipitation and sequencing. | Transcriptome-wide identification of RNA modification sites and their target transcripts. |
| Enhanced Transcriptome Analysis | General Integration with NGS | Incorporation of azido-nucleosides into RNA for specific labeling and enrichment prior to standard NGS library preparation. | Increased sensitivity and specificity for studying dynamic RNA processes and cell-specific transcriptomes. rsc.orgnih.gov |
Synthetic Biology and RNA Engineering
Synthetic biology aims to design and construct new biological parts, devices, and systems. RNA, with its diverse functions in gene regulation and catalysis, is a prime target for engineering. This compound provides a chemical tool to create modified RNA molecules with novel properties and functionalities.
Generation of Modified Aptamers and Ribozymes with Tailored Functionalities
Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. jenabioscience.com Ribozymes are RNA molecules that can catalyze chemical reactions. The incorporation of modified nucleotides, such as those containing an azide group, into aptamers and ribozymes can enhance their properties and introduce new functionalities.
The process of generating modified aptamers often involves a modified version of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. frontiersin.org In this approach, a starting library of RNA molecules is transcribed in vitro using a mixture of standard nucleoside triphosphates and a modified triphosphate like 5-N₃UTP. This results in a library of RNA molecules where some of the uridine residues are replaced with 5-azidouridine.
This library is then subjected to selection for binding to a specific target. The azide groups within the selected aptamers can then be used for post-selection modification via click chemistry. mdpi.com For example, a fluorophore can be attached for detection, or a drug molecule can be conjugated for targeted delivery. This post-synthetic modification capability greatly expands the functional potential of the selected aptamers. mdpi.com
Similarly, the incorporation of 5-azidouridine into ribozymes can be used to probe their structure and mechanism or to introduce new catalytic activities. The azide group can serve as a site for attaching cross-linking agents to map interactions within the ribozyme or with its substrate.
Engineering RNA for Specific Biotechnological Applications
The ability to introduce azide modifications into RNA opens up a wide range of possibilities for engineering RNA molecules for specific biotechnological applications. nih.gov The azide group serves as a versatile chemical handle for attaching various functional moieties to the RNA molecule. rsc.org
One key application is in the development of RNA-based diagnostics. For instance, an RNA biosensor could be designed with an incorporated 5-azidouridine. Upon binding to its target, a conformational change could expose the azide group, allowing it to be detected via a click reaction with a fluorescent probe. This could form the basis for a highly specific and sensitive diagnostic test.
In the realm of therapeutics, RNA molecules modified with 5-azidouridine could be engineered for improved stability and targeted delivery. For example, conjugating a targeting ligand to the RNA via the azide group could direct the RNA to specific cells or tissues.
Furthermore, the principles of synthetic biology can be applied to create complex RNA circuits that can sense multiple inputs and produce a desired output. mdpi.combiorxiv.org The ability to chemically modify these RNA components using 5-N₃UTP adds another layer of control and functionality to these engineered systems. For example, an azide-modified RNA component could be activated or deactivated by a chemical signal that reacts with the azide group.
Enzymatic and Innate Immune Recognition of 5 Triphosphate Moieties in Rna and Analogs
Structural Basis of 5'-Triphosphate Recognition by Innate Immune Receptors
The innate immune system employs pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as the 5'ppp on viral RNA. nih.gov Key among these are the RIG-I-like receptors (RLRs) and the interferon-induced proteins with tetratricopeptide repeats (IFITs), which have evolved distinct mechanisms to bind 5'ppp-RNA and initiate an immune response.
Retinoic acid-inducible gene I (RIG-I) is a primary cytosolic sensor of viral RNA that is critical for inducing the production of type I interferons. nih.govnih.gov The recognition of viral RNA is primarily handled by its C-terminal domain (CTD). nih.govnih.gov Structural and biochemical studies have revealed that the RIG-I CTD can bind to various RNA forms, including double-stranded RNA (dsRNA) and single-stranded RNA (ssRNA) that feature a 5'-triphosphate end. nih.govniph.go.jp
Research demonstrates that the RIG-I CTD exhibits the highest affinity for blunt-ended dsRNA that contains a 5'-triphosphate (5'ppp-dsRNA). nih.govnih.govnih.gov It also binds to blunt-ended dsRNA without a triphosphate and 5'ppp-ssRNA, but with lower affinity. nih.govnih.govniph.go.jp Crystal structures of the RIG-I CTD in complex with 5'ppp-dsRNA show that the protein recognizes the termini of the RNA duplex. nih.govnih.govrcsb.org The binding is characterized by extensive electrostatic interactions between a positively charged groove on the CTD surface and the negatively charged phosphate (B84403) groups of the 5'ppp moiety and the RNA backbone. nih.govnih.gov This binding is crucial for the activation of RIG-I. Upon ligand binding, RIG-I undergoes a conformational change that exposes its N-terminal caspase activation and recruitment domains (CARDs), allowing them to interact with downstream signaling adaptors. frontiersin.orgfrontiersin.org
Mutagenesis studies have confirmed that key residues within this binding surface are essential for RNA recognition and subsequent signaling. nih.govnih.gov While both dsRNA and 5'ppp-ssRNA can be recognized, studies suggest that a base-paired structure is a critical component for potent RIG-I activation, with the 5'ppp moiety providing a synergistic signal. pnas.org
| RNA Ligand Type | Binding Affinity | Key Recognition Features | Reference |
|---|---|---|---|
| 5'ppp-dsRNA (blunt-ended) | Highest | Terminal blunt end and 5'-triphosphate group recognized via extensive electrostatic interactions. | nih.govnih.govnih.gov |
| 5'-OH dsRNA (blunt-ended) | Moderate | Recognition of the terminal duplex structure. | nih.govnih.gov |
| 5'ppp-ssRNA | Moderate | Specific binding to the 5'-triphosphate moiety. | nih.govniph.go.jp |
| dsRNA with overhangs | Low / No Binding | Blunt ends are preferred for efficient binding. | fredhutch.org |
Interferon-induced proteins with tetratricopeptide repeats (IFITs) are another family of crucial antiviral effector proteins. microbiologyresearch.orgnih.gov Unlike RIG-I, which preferentially binds dsRNA, certain IFIT family members, particularly IFIT1 and IFIT5, have been identified as direct sensors of single-stranded RNA bearing a 5'-triphosphate (ss-pppRNA). nih.govuniprot.orgelifesciences.org
Crystal structures of human IFIT5 and a fragment of IFIT1 have shown that these proteins contain a specialized helical domain that forms a positively charged cavity. nih.gov This cavity is uniquely shaped to engage the 5'-triphosphate group of a single-stranded RNA. nih.gov The binding is non-sequence-specific and typically requires a 5' overhang of at least a few nucleotides. nih.govresearchgate.net This mechanism allows IFITs to distinguish viral ssRNA from the RIG-I ligand (viral dsRNA) and host RNAs. nih.gov The tetratricopeptide repeats, which are characteristic of the IFIT family, are primarily involved in mediating protein-protein interactions, including the formation of larger IFIT complexes. microbiologyresearch.orgresearchgate.net For instance, IFIT1 can mediate the binding of a complex containing other IFIT members to the target viral RNA. nih.gov Mutational analyses have demonstrated that disrupting the PPP-RNA binding ability of IFIT1 and IFIT5 impairs the antiviral response. nih.govresearchgate.net
The recognition of 5'ppp-RNA by RIG-I and IFIT proteins triggers distinct but complementary antiviral signaling pathways.
Upon binding to viral RNA, RIG-I activation leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS). frontiersin.orgfrontiersin.orgexpasy.org This interaction initiates a signaling cascade that results in the activation of transcription factors, including IRF3, IRF7, and NF-κB. frontiersin.orgijbs.com These factors then drive the expression of type I and type III interferons, as well as other pro-inflammatory cytokines, which establish a broad antiviral state in the infected cell and surrounding cells. frontiersin.orgfrontiersin.org
The antiviral action of IFIT proteins is more direct. By binding to and sequestering viral 5'ppp-RNA, IFITs can inhibit viral replication and translation. nih.govasm.org For example, IFIT1, along with its binding partners IFIT2 and IFIT3, can form a complex that blocks the translation of viral RNAs. microbiologyresearch.orgfrontiersin.org This sequestration prevents the viral RNA from accessing the host's translation machinery. plos.orgnih.gov While the primary role of IFITs is considered to be direct viral antagonism, some studies suggest they can also modulate innate immune signaling pathways, although the precise mechanisms remain a subject of investigation. nih.govijbs.comnih.gov
IFIT Proteins and Their Selective Recognition of Viral 5'-PPP-RNA
Interaction with RNA Polymerase Active Sites
The triphosphate moiety of nucleotides is not only a signal for the immune system but is also the fundamental substrate for RNA synthesis by RNA polymerases (RNAPs). The polymerase active site is finely tuned to recognize and correctly position the incoming nucleoside triphosphate (NTP) for catalysis.
All cellular RNA polymerases utilize a conserved two-metal-ion mechanism for catalysis, typically involving two magnesium ions (Mg²⁺) in the active site. nih.govwikipedia.org The terminal phosphate residues (α, β, and γ) of the incoming NTP play a central role in this process. pnas.orgembopress.org
When an NTP enters the active site, the phosphate chain is precisely coordinated by the two Mg²⁺ ions and conserved acidic residues (e.g., aspartate) within the polymerase. wikipedia.org One Mg²⁺ ion interacts with the α-phosphate, which positions the 3'-hydroxyl group of the growing RNA chain for a nucleophilic attack. wikipedia.orgoup.com The second Mg²⁺ ion coordinates the β- and γ-phosphates, stabilizing the negative charge of the triphosphate and preparing the pyrophosphate (PPi) to act as a leaving group. wikipedia.orgoup.com This precise positioning, facilitated by interactions with the triphosphate moiety, is essential for the chemical reaction of phosphodiester bond formation. nih.govpnas.org The energy released from the cleavage of the high-energy phosphate bond and the subsequent release of PPi helps to power the translocation of the polymerase along the DNA template. oup.com
Mutational analyses of RNA polymerase active sites have provided deep insights into the specific roles of individual amino acid residues in substrate binding and catalysis. pitt.edupnas.orgbiorxiv.org Key structural elements, such as the Trigger Loop (TL) and Bridge Helix (BH), are located in the active center and are critical for transcription. pitt.edu
Studies on yeast RNA polymerase II and bacterial RNAP have identified specific residues within the TL that directly interact with the incoming NTP. pnas.orgpnas.org For example, a conserved histidine residue (His1085 in Pol II) interacts with the phosphate groups of the NTP, stabilizing the TL in a "closed," catalytically active conformation. nih.govpnas.org Another residue, a leucine (B10760876) (Leu1081 in Pol II), forms hydrophobic contacts with the base of the NTP, helping to correctly position it for base pairing with the DNA template. pnas.org Mutations of these critical residues can severely impair catalytic efficiency and transcriptional fidelity by disrupting the stable and precise positioning of the NTP substrate within the active site. pnas.orgpnas.org
| Residue (Yeast Pol II) | Location | Function | Effect of Mutation | Reference |
|---|---|---|---|---|
| His1085 | Trigger Loop | Interacts with the NTP phosphate groups to stabilize the closed, active conformation. | Affects NTP-binding stability and catalysis; lethal when substituted with phenylalanine. | nih.govpnas.org |
| Leu1081 | Trigger Loop | Forms hydrophobic contact with the NTP base, aiding in its positioning. | Reduces stability of NTP positioning, can increase pausing. | pnas.org |
| Aspartic Acid Residues (multiple) | Active Site Core | Coordinate the two catalytic Mg²⁺ ions. | Abolishes catalytic activity. | wikipedia.org |
Future Directions and Emerging Research Avenues for 5 Azidouridine 5 Triphosphate
Advancements in In Vivo Metabolic Labeling Techniques and Their Application in Complex Organisms
Extending metabolic labeling from cell cultures to whole, complex organisms is a major goal for understanding RNA dynamics in a native biological context. This transition requires methods that are not only non-toxic but also highly specific to target cell populations.
The development of cell-specific labeling systems, such as the UCK2/2'-azidouridine pair, is a crucial advancement for in vivo studies. nih.gov Such systems allow researchers to profile gene expression in specific cell types within a heterogeneous tissue, which has been a significant challenge for traditional metabolic labeling. nih.gov The ability to restrict labeling to certain cells provides a much clearer picture of cellular function and development in complex organisms. rsc.org
While direct in vivo applications of 5-azidouridine triphosphate are still emerging, proof-of-concept has been demonstrated with other azido-nucleosides. For instance, 2'-deoxy-2'-azidoguanosine (AzG) has been successfully used for the metabolic labeling of nascent RNAs in the gut microbiota of mice. oup.com This work underscores the feasibility of using azido-modified nucleosides for in vivo studies in complex biological environments and highlights the importance of using copper-free click chemistry for subsequent analysis to maintain RNA integrity. oup.com Future research will likely focus on applying similar strategies with optimized azidouridine analogues to study RNA metabolism in various tissues and disease models in animals. escholarship.org
Integration of 5-Azidouridine-5'-triphosphate Labeling with Advanced Imaging Modalities and Multi-Omics Technologies
The true power of 5-azidouridine triphosphate labeling is realized when it is coupled with other advanced analytical techniques. This integration allows for a multi-dimensional understanding of RNA biology, from its spatial localization to its system-wide impact on gene expression.
In the realm of cellular imaging, new bioorthogonal probes are enabling more sophisticated visualization. The click reaction between 5-azidouridine and certain cyclooctynes can generate novel triazole products that are themselves fluorescent. nih.gov This eliminates the need for a secondary fluorescent reporter tag, simplifying the imaging process and allowing for direct visualization of labeled RNA in cancer cells. nih.gov Furthermore, the versatility of click chemistry allows for the attachment of a wide array of fluorophores, making the technique compatible with advanced imaging modalities like super-resolution microscopy and Förster resonance energy transfer (FRET) to study RNA localization and conformational dynamics. researchgate.netnih.gov
Beyond imaging, the combination of metabolic labeling with next-generation sequencing (NGS) has revolutionized the study of transcriptomics. rsc.org RNA that has been metabolically labeled with an azidouridine analog can be tagged with biotin (B1667282) via a click reaction. This allows for the affinity enrichment of these newly synthesized transcripts, which can then be identified and quantified through RNA sequencing. rsc.orgescholarship.org This approach provides a snapshot of the nascent transcriptome, enabling the study of dynamic processes like transcriptional responses to stimuli. The development of cell-specific labeling techniques further enhances this, opening the door to single-cell sequencing of nascent RNA in complex organisms. rsc.org
| Integrated Technology | Specific Application | Key Insights Gained |
|---|---|---|
| Fluorescence Microscopy | Visualization of newly synthesized RNA within fixed or living cells. nih.gov | Provides spatial and temporal information on RNA transcription, localization, and transport. nih.gov |
| Super-Resolution Microscopy | High-resolution imaging of RNA molecules beyond the diffraction limit of light. researchgate.net | Enables precise localization of individual RNA transcripts within subcellular compartments. |
| Next-Generation Sequencing (NGS) | Sequencing of labeled and enriched nascent RNA (e.g., Nascent-Seq, TUC-Seq). rsc.orgescholarship.org | Quantifies genome-wide transcription rates and identifies rapid changes in gene expression. |
| UV Cross-linking & Mass Spectrometry | Identification of proteins in direct contact with newly transcribed RNA. oup.com | Maps the landscape of RNA-protein interactions on nascent transcripts. |
Exploration of this compound in Fundamental Biological Processes Beyond Transcription
While the hallmark application of 5-azidouridine triphosphate is the labeling of newly synthesized RNA, its utility extends to other fundamental biological questions. The azide (B81097) group is a versatile chemical handle that can be used in various experimental designs to probe different aspects of RNA function.
One important application is the study of RNA-protein interactions. 5-azidouridine can function as a photoreactive cross-linking agent. oup.com When an RNA transcript is synthesized in vitro with this compound and then incubated with cellular proteins, exposure to UV light causes the azide group to form a covalent bond with any closely associated proteins. oup.com This allows for the "capture" and subsequent identification of proteins that bind to specific RNA sequences, providing critical insights into the formation and function of ribonucleoprotein complexes.
Another emerging area is the study of RNA dynamics, including decay rates. By using a "pulse-chase" experimental design, researchers can introduce the azidouridine label for a short period (the pulse) and then monitor the disappearance of the labeled RNA population over time (the chase). oup.com This allows for the calculation of RNA half-lives on a genome-wide scale, contributing to our understanding of post-transcriptional gene regulation. The continued development of mutually orthogonal bioorthogonal chemistries may even allow for dual-labeling approaches to simultaneously track different RNA populations or events. escholarship.org These expanded applications underscore the versatility of 5-azidouridine triphosphate as a molecular tool for exploring the multifaceted life cycle of RNA.
Q & A
Q. What experimental methodologies are recommended for quantifying 5-azidouridine-5'-triphosphate in cellular systems?
Methodological Answer:
- HPLC-MS/MS is a gold standard for quantifying nucleotide analogs like this compound due to its high sensitivity and specificity. Ensure mobile phases are optimized for polar metabolites (e.g., ion-pairing reagents like tetrabutylammonium acetate) to improve retention .
- Enzyme-coupled assays (e.g., malachite green-based phosphate detection) can measure triphosphate hydrolysis activity. This requires co-incubation with SAMHD1 or other dNTP hydrolases to monitor substrate conversion .
- Radiolabeled tracer studies using ³H/³²P-labeled this compound enable tracking of intracellular uptake and metabolic incorporation into RNA/DNA. Validate purity via thin-layer chromatography (TLC) .
Q. How can researchers validate the inhibitory activity of this compound against viral polymerases?
Methodological Answer:
- In vitro polymerase assays : Use purified viral polymerases (e.g., HIV-1 reverse transcriptase) with synthetic RNA/DNA templates. Compare incorporation rates of this compound versus natural nucleotides using gel electrophoresis or fluorescence-based termination assays .
- Competitive inhibition analysis : Determine IC₅₀ values by titrating this compound against fixed concentrations of natural substrates (e.g., UTP). Use kinetic models (Michaelis-Menten with competitive inhibition) to quantify binding affinity .
Advanced Research Questions
Q. How do researchers resolve contradictions in the metabolic stability of this compound across cell types?
Methodological Answer:
- Tissue-specific enzyme profiling : Quantify expression levels of nucleotide-metabolizing enzymes (e.g., SAMHD1, CTP synthetase) via Western blot or qPCR. For example, SAMHD1 expression varies by cell type and impacts triphosphate hydrolysis rates .
- Compartmentalized metabolic tracing : Use subcellular fractionation (e.g., mitochondrial vs. cytoplasmic extracts) to identify degradation hotspots. Pair with protease/phosphatase inhibitors to stabilize labile metabolites .
- Cross-validation with isotopic labeling : Compare ¹³C-glucose tracer data across cell lines to identify metabolic bottlenecks (e.g., ATP depletion in rapidly dividing cells) that alter triphosphate stability .
Q. What strategies mitigate off-target effects of this compound in transcriptional profiling studies?
Methodological Answer:
- Click chemistry-based enrichment : Use the azide group in this compound for selective bioconjugation with alkyne-modified probes (e.g., fluorescent dyes). This isolates incorporated analogs from background noise .
- CRISPR/Cas9 knockout controls : Generate cell lines lacking specific polymerases (e.g., RNA Pol II mutants) to distinguish target vs. non-target incorporation .
- Dose-response kinetic modeling : Establish time- and concentration-dependent thresholds for selective incorporation. Use Hill equation fits to optimize dosing windows .
Q. How can researchers design experiments to assess the impact of this compound on nucleotide pool dynamics?
Methodological Answer:
- Nucleotide extraction protocols : Quench cells with cold methanol/water (80:20 v/v) to arrest metabolism. Quantify ATP, GTP, CTP, and UTP pools via LC-MS to detect imbalances .
- Mathematical flux analysis : Combine metabolic flux data (e.g., from ¹³C-glucose tracing) with enzyme activity assays to model perturbations in de novo vs. salvage pathways .
- Pulse-chase experiments : Track this compound incorporation and decay rates under varying nutrient conditions (e.g., hypoxia) to identify compensatory pathways .
Q. What experimental frameworks address conflicting reports on this compound’s cytotoxicity?
Methodological Answer:
- Multi-omics integration : Correlate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data to identify toxicity biomarkers (e.g., oxidative stress markers like glutathione depletion) .
- High-content imaging : Use live-cell imaging with viability dyes (e.g., propidium iodide) to quantify apoptosis/necrosis in real time. Normalize data to cell cycle stage via FUCCI reporters .
- Species- and tissue-specific models : Compare cytotoxicity in primary human cells vs. immortalized lines. For example, hepatocytes may show higher metabolic clearance than neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
